Oleonuezhenide

Description

Properties

CAS No. |

112693-21-7 |

|---|---|

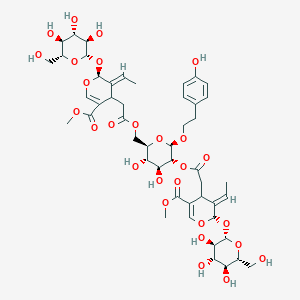

Molecular Formula |

C48H64O27 |

Molecular Weight |

1073.0 g/mol |

IUPAC Name |

methyl (5Z)-5-ethylidene-4-[2-[[(2R,3S,4S,5R,6R)-5-[2-[(3Z)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C48H64O27/c1-5-22-24(26(42(62)64-3)17-68-44(22)74-46-39(60)36(57)33(54)28(15-49)70-46)13-31(52)67-19-30-35(56)38(59)41(48(72-30)66-12-11-20-7-9-21(51)10-8-20)73-32(53)14-25-23(6-2)45(69-18-27(25)43(63)65-4)75-47-40(61)37(58)34(55)29(16-50)71-47/h5-10,17-18,24-25,28-30,33-41,44-51,54-61H,11-16,19H2,1-4H3/b22-5-,23-6-/t24?,25?,28-,29-,30-,33-,34-,35-,36+,37+,38+,39-,40-,41-,44?,45?,46+,47+,48-/m1/s1 |

InChI Key |

MFZDFMOKBMJUGB-HHKUBXQUSA-N |

Isomeric SMILES |

C/C=C\1/C(C(=COC1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC=C(C=C4)O)OC(=O)CC\5C(=COC(/C5=C\C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C(=O)OC)O)O |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)OC(=O)CC5C(=COC(C5=CC)OC6C(C(C(C(O6)CO)O)O)O)C(=O)OC)O)O |

Appearance |

Powder |

Synonyms |

iso-oleonuezhenide oleonuezhenide |

Origin of Product |

United States |

Foundational & Exploratory

Oleonuezhenide: A Technical Whitepaper on its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleonuezhenide is a secoiridoid glycoside that has garnered interest for its potential therapeutic properties. This document provides a comprehensive technical overview of its discovery, primary natural sources, and known biological activities, with a focus on its anti-inflammatory effects. Detailed experimental protocols for key biological assays are provided, and signaling pathways are visualized. While the initial discovery of this compound is documented, access to the full experimental protocol from the original 1989 publication remains a challenge. Therefore, a generalized workflow for the isolation of related compounds from its natural source is presented. This guide is intended to serve as a foundational resource for researchers investigating this compound and its potential applications in drug development.

Discovery and Natural Sources

This compound was first reported in a 1989 study published in Yakugaku Zasshi, detailing the constituents of the fruit of Ligustrum obtusifolium Sieb. et Zucc., a species of privet. It has also been identified in other Ligustrum species, notably the fruits of Ligustrum lucidum (Glossy Privet)[1][2]. Structurally, this compound is a complex secoiridoid glycoside with the molecular formula C48H64O27 and a molecular weight of 1073.01 g/mol [3].

It is important to note that the compound "Nuezhenide," isolated from various plant sources including Ilex pubescens and Ligustrum lucidum, shares a very similar, if not identical, core structure to this compound, with some sources using the names interchangeably or describing isomeric forms[1][4][5]. For the purpose of detailing biological activity in this paper, data for Nuezhenide will be presented as it is more extensively characterized in recent literature.

Table 1: Natural Sources of this compound and Related Secoiridoids

| Compound Name | Plant Source(s) | Plant Part(s) | Reference(s) |

| This compound | Ligustrum obtusifolium, Ligustrum lucidum | Fruit | [1][2][3] |

| Nuezhenide | Ilex pubescens, Ligustrum lucidum | Various | [6][7] |

| Other Secoiridoids | Ligustrum species | Twigs, Fruits | [8] |

Isolation and Characterization: A Generalized Approach

Generalized Experimental Protocol for Secoiridoid Glycoside Isolation

-

Extraction: The dried and powdered plant material (e.g., fruits of L. obtusifolium) is extracted with a polar solvent, typically methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

-

Solvent Partitioning: The resulting crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar constituents. The secoiridoid glycosides predominantly remain in the aqueous or ethyl acetate fractions.

-

Column Chromatography: The polar fraction is subjected to column chromatography on a stationary phase like silica gel or Diaion HP-20 resin. Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol or water and methanol, to separate the compounds based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative HPLC, often using a C18 column and a mobile phase consisting of a gradient of acetonitrile and water.

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern[8].

Biological Activity: Anti-inflammatory Effects

Recent studies on Nuezhenide, a compound structurally analogous to this compound, have demonstrated significant anti-inflammatory activity. These studies provide valuable insights into the potential therapeutic applications of this compound.

Inhibition of Pro-inflammatory Mediators

Nuezhenide has been shown to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This includes a dose-dependent reduction in the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[6][7].

Table 2: Quantitative Data on the Anti-inflammatory Activity of Nuezhenide

| Assay | Cell Line | Stimulant | Measured Parameter | IC50 Value (µM) | Reference |

| Nitric Oxide (NO) Production | RAW264.7 | LPS | Nitrite Concentration | Not explicitly stated, but significant inhibition at 10, 20, and 40 µM | [6][7] |

| TNF-α Production | RAW264.7 | LPS | TNF-α Concentration | Not explicitly stated, but significant inhibition at 10, 20, and 40 µM | [6][7] |

| IL-6 Production | RAW264.7 | LPS | IL-6 Concentration | Not explicitly stated, but significant inhibition at 10, 20, and 40 µM | [6][7] |

Experimental Protocol for Anti-inflammatory Assays

The following protocols are based on the methodologies described for Nuezhenide[6][7].

RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of Nuezhenide for 1 hour before stimulation with 1 µg/mL of LPS for a specified duration (e.g., 24 hours for cytokine measurements).

The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.

The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of Nuezhenide are mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[6][7]. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation with LPS, IκBα is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation. This allows NF-κB (typically the p65 subunit) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).

Nuezhenide has been shown to suppress the LPS-induced phosphorylation of IKKα/β, IκBα, and the p65 subunit of NF-κB. This inhibition prevents the degradation of IκBα and the subsequent nuclear translocation of p65, thereby downregulating the expression of NF-κB target genes[6][7].

References

- 1. This compound | CAS:112693-21-7 | Manufacturer ChemFaces [chemfaces.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C48H64O27 | CID 23843954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Nuezhenide (C31H42O17) [pubchemlite.lcsb.uni.lu]

- 5. Nuezhenide | C31H42O17 | CID 6440999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Specnuezhenide | C31H42O17 | CID 11146840 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biosynthesis Pathway of Oleonuezhenide in Ligustrum Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Oleonuezhenide, a significant secoiridoid found in Ligustrum species. The document details the biosynthetic pathway, key enzymes, regulatory mechanisms, quantitative data, and relevant experimental protocols to support further research and development in this area.

Introduction

This compound is a complex secoiridoid glucoside that contributes to the medicinal properties of various Ligustrum species, commonly known as privets. These compounds are of significant interest to the pharmaceutical industry due to their potential therapeutic activities. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and synthetic biology approaches. This guide synthesizes the current knowledge on the biosynthesis of this intricate molecule, drawing from studies on Ligustrum and related species in the Oleaceae family.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the general terpenoid pathway and proceeds through the iridoid and secoiridoid pathways. The pathway can be broadly divided into three main stages:

-

Formation of the Monoterpene Precursor: The pathway begins with the synthesis of the C10 monoterpene precursor, geranyl diphosphate (GPP), from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) via the methylerythritol phosphate (MEP) pathway in plastids.

-

Core Iridoid and Secoiridoid Synthesis: GPP is then converted through a series of enzymatic reactions, including hydroxylation, oxidation, cyclization, and glycosylation, to form the key secoiridoid intermediate, secologanin.

-

Formation of this compound: Secologanin and its derivatives then undergo further modifications, including esterification with phenylethanoid moieties like hydroxytyrosol, to form the final this compound structure.

The proposed biosynthetic pathway leading to this compound is depicted in the following diagram.

Key Enzymes in the Biosynthesis Pathway

While not all enzymes in the this compound pathway have been functionally characterized in Ligustrum species, transcriptomic studies and research on related Oleaceae species have identified several key enzyme families.

| Enzyme Abbreviation | Enzyme Name | Function | Candidate Genes in Ligustrum lucidum |

| GPPS | Geranyl Diphosphate Synthase | Catalyzes the formation of GPP from IPP and DMAPP. | Identified in transcriptome data |

| GES | Geraniol Synthase | Converts GPP to geraniol. | Identified in transcriptome data |

| G10H | Geraniol 10-hydroxylase | Hydroxylates geraniol to 8-hydroxygeraniol. | Cytochrome P450 monooxygenases |

| 8-HGO | 8-hydroxygeraniol oxidoreductase | Oxidizes 8-hydroxygeraniol to 8-oxogeranial. | Identified in transcriptome data |

| ISY | Iridoid Synthase | Catalyzes the cyclization of 8-oxogeranial to iridodial. | Identified in transcriptome data |

| IO | Iridoid Oxidase | Oxidizes iridodial. | Cytochrome P450 monooxygenases |

| 7-DLGT | 7-deoxyloganetic acid glucosyltransferase | Glycosylates 7-deoxyloganetic acid. | UDP-glycosyltransferases (UGTs) |

| 7-DLH | 7-deoxyloganic acid hydroxylase | Hydroxylates 7-deoxyloganic acid to loganic acid. | Cytochrome P450 monooxygenases |

| LAMT | Loganic acid O-methyltransferase | Methylates loganic acid to form loganin. | S-adenosyl-L-methionine-dependent O-methyltransferases |

| SLS | Secologanin Synthase | Catalyzes the oxidative cleavage of loganin to form secologanin. | Cytochrome P450 monooxygenases (CYP72A family) |

| UGTs | UDP-glycosyltransferases | Involved in the glycosylation of secoiridoid and phenylethanoid moieties. | Multiple UGTs identified |

| BAHD | Acyltransferases | Catalyze the transfer of acyl groups, potentially involved in the final assembly of this compound. | Benzoyl-CoA:benzyl alcohol/phenylethanol benzoyltransferase-like |

Note: The identification of candidate genes is based on homology to known biosynthetic genes from other species. Functional characterization of these enzymes from Ligustrum is still required to confirm their specific roles and kinetic properties.

Regulation of this compound Biosynthesis

The biosynthesis of secoiridoids is tightly regulated at the transcriptional level. Transcription factors (TFs) play a crucial role in controlling the expression of biosynthetic genes in response to developmental cues and environmental stimuli. While the specific TFs regulating this compound biosynthesis in Ligustrum have not been fully elucidated, studies in other secoiridoid-producing plants suggest the involvement of several TF families, including:

-

WRKY: Often involved in plant defense responses and can regulate terpenoid biosynthesis.

-

bHLH (basic Helix-Loop-Helix): Known to regulate various secondary metabolic pathways, including terpenoid indole alkaloid biosynthesis, which shares the secoiridoid pathway.

-

MYB: A large family of TFs that regulate diverse processes, including secondary metabolism.

-

AP2/ERF (APETALA2/Ethylene Response Factor): Frequently associated with the regulation of terpenoid biosynthesis in response to jasmonate signaling.

Quantitative Data of Secoiridoids in Ligustrum lucidum Fruit

Metabolomic analysis of Ligustrum lucidum fruits at different developmental stages has provided valuable quantitative data on the accumulation of this compound and related secoiridoids. The following table summarizes the content of selected compounds.

| Compound | 45 DAF (μg/g) | 75 DAF (μg/g) | 112 DAF (μg/g) | 135 DAF (μg/g) | 170 DAF (μg/g) | 195 DAF (μg/g) |

| This compound | 120.5 ± 15.2 | 250.8 ± 21.3 | 480.1 ± 35.6 | 390.4 ± 28.9 | 210.7 ± 18.5 | 150.2 ± 12.1 |

| Nuezhenide | 85.3 ± 9.8 | 180.2 ± 15.6 | 350.6 ± 29.1 | 280.9 ± 22.4 | 150.3 ± 13.2 | 110.5 ± 9.7 |

| Ligstroside | 50.1 ± 6.3 | 110.5 ± 10.1 | 210.8 ± 18.4 | 170.2 ± 14.5 | 90.6 ± 8.1 | 60.3 ± 5.4 |

| Oleuropein | 30.2 ± 4.1 | 70.8 ± 6.5 | 140.3 ± 12.1 | 110.7 ± 9.8 | 60.1 ± 5.6 | 40.8 ± 3.9 |

| Secologanin | 15.6 ± 2.1 | 35.2 ± 3.4 | 70.5 ± 6.8 | 55.8 ± 5.1 | 30.4 ± 2.9 | 20.1 ± 1.8 |

| Loganin | 25.4 ± 3.2 | 55.9 ± 5.1 | 110.2 ± 10.3 | 85.6 ± 7.9 | 45.3 ± 4.1 | 30.7 ± 2.8 |

DAF: Days After Flowering. Data is presented as mean ± standard deviation.

This data indicates that the accumulation of this compound and other secoiridoids peaks around the middle of fruit development (112 DAF) and then declines as the fruit matures. This has important implications for determining the optimal harvest time for maximizing the yield of these bioactive compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction and HPLC Analysis of Secoiridoids

This protocol describes the extraction and quantification of this compound and other secoiridoids from Ligustrum fruit tissue.

Methodology:

-

Sample Preparation: Freeze-dry fresh Ligustrum fruit tissue and grind it into a fine powder using a mortar and pestle or a ball mill.

-

Extraction: Accurately weigh approximately 100 mg of the powdered sample into a microcentrifuge tube. Add 1 mL of 80% methanol and vortex thoroughly. Sonicate the mixture for 30 minutes in a water bath. Centrifuge at 12,000 x g for 10 minutes and collect the supernatant. Repeat the extraction process twice more and pool the supernatants.

-

Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might be: 0-5 min, 10% A; 5-30 min, 10-50% A; 30-35 min, 50-90% A; 35-40 min, 90% A.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 240 nm.

-

Injection Volume: 10 µL.

-

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations. Generate a standard curve by plotting peak area against concentration. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Heterologous Expression and Purification of a Biosynthetic Enzyme

This protocol outlines a general procedure for the expression and purification of a candidate biosynthetic enzyme (e.g., a P450 or a UGT) from Ligustrum in E. coli.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequence of the target gene from Ligustrum cDNA using PCR with primers containing appropriate restriction sites. Clone the PCR product into a suitable E. coli expression vector, such as pET-28a (for an N-terminal His-tag).

-

Transformation: Transform the recombinant plasmid into a suitable E. coli expression strain, like BL21(DE3).

-

Cell Culture and Induction: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow at 37°C with shaking. When the OD600 reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

-

Protein Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20 mM). Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Verification and Storage: Analyze the purity of the eluted protein by SDS-PAGE. Dialyze the purified protein against a storage buffer and store at -80°C.

Enzyme Assay

This protocol provides a general framework for assaying the activity of a purified biosynthetic enzyme. The specific substrates and detection methods will need to be adapted for the particular enzyme.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube containing:

-

Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

-

Substrate (e.g., loganin for SLS, or a secoiridoid aglycone and UDP-glucose for a UGT)

-

Cofactors (e.g., NADPH for P450s)

-

Purified enzyme

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching agent (e.g., an equal volume of methanol or ethyl acetate).

-

Product Analysis: Analyze the reaction products by HPLC or LC-MS to identify and quantify the product formed. Compare the results to a control reaction without the enzyme or without the substrate.

Gene Expression Analysis by qRT-PCR

This protocol describes the analysis of the expression levels of candidate biosynthetic genes in different tissues or at different developmental stages of Ligustrum.

Methodology:

-

RNA Extraction: Extract total RNA from the desired Ligustrum tissues using a commercial plant RNA extraction kit or a CTAB-based method.

-

DNase Treatment and cDNA Synthesis: Treat the RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the RNA using a reverse transcriptase and oligo(dT) or random primers.

-

qRT-PCR: Perform quantitative real-time PCR using a SYBR Green-based master mix. The reaction should include:

-

cDNA template

-

Gene-specific forward and reverse primers

-

SYBR Green master mix

-

-

Data Analysis: Use the 2-ΔΔCt method to calculate the relative expression levels of the target genes, normalized to a suitable reference gene (e.g., actin or ubiquitin).

Conclusion

The biosynthesis of this compound in Ligustrum species is a complex and highly regulated process. While the general pathway has been outlined, further research is needed to functionally characterize the specific enzymes involved and to unravel the intricate regulatory networks that control the production of this valuable bioactive compound. The information and protocols provided in this guide offer a solid foundation for researchers to advance our understanding of this compound biosynthesis and to explore its potential for biotechnological applications.

Oleonuezhenide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

| Parameter | Value | Source |

| CAS Number | 112693-21-7 | PubChem[1], ChemFaces[2] |

| Molecular Formula | C48H64O27 | MedchemExpress[3], PubChem[1] |

| Molecular Weight | 1073.01 g/mol | MedchemExpress[3], PubChem[1] |

Abstract

Oleonuezhenide is a naturally occurring iridoid glycoside isolated from Fructus Ligustri Lucidi, the fruit of Ligustrum lucidum. It has garnered significant interest in the scientific community for its pronounced biological activities, particularly its neuroprotective effects and its role in promoting bone formation. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its mechanisms of action in key signaling pathways, detailed experimental protocols for its study, and quantitative data from relevant research. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Biological Activities and Mechanism of Action

This compound has demonstrated significant therapeutic potential in two primary areas: osteoblastogenesis and neuroprotection.

Role in Osteoblastogenesis

This compound, particularly in combination with wedelolactone, has been shown to enhance osteoblast differentiation and bone mineralization. This synergistic effect suggests a promising therapeutic strategy for osteoporosis.

The underlying mechanism involves the modulation of key signaling pathways that govern bone formation. This compound elevates the expression of casein kinase 2-alpha (CK2α) and Wnt5a. This leads to the nuclear translocation of β-catenin and Runt-related transcription factor 2 (Runx2), both of which are critical for the expression of osteoblast-specific genes. Furthermore, this compound has been observed to reverse the wedelolactone-induced reduction in extracellular signal-regulated kinase (ERK) phosphorylation, a pathway also implicated in osteoblast proliferation and differentiation.

In vivo studies using ovariectomized mice have confirmed that the combined administration of this compound and wedelolactone can prevent bone loss by enhancing osteoblastic activity.

The proposed signaling pathway for this compound's role in osteoblastogenesis is depicted below. This compound enhances the expression of Wnt5a and CK2α. CK2α promotes the nuclear translocation of β-catenin and Runx2, which in turn upregulate the expression of osteogenic marker genes like Osteocalcin and Osterix. Concurrently, this compound also promotes the phosphorylation of ERK, further contributing to osteoblast differentiation.

Neuroprotective Effects

This compound has also been identified as a neuroprotective agent, particularly against glutamate-induced oxidative stress in neuronal cells. Glutamate excitotoxicity is a known contributor to neuronal cell death in various neurodegenerative conditions.

The neuroprotective mechanism of this compound is associated with the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway. In models of glutamate-induced neuronal injury in HT22 cells, this compound has been shown to reduce the phosphorylation of key MAPK members, including ERK, p38, and JNK. By suppressing these stress-activated pathways, this compound helps to mitigate apoptosis and enhance neuronal cell survival.

The following diagram illustrates the proposed neuroprotective mechanism of this compound. Glutamate-induced excitotoxicity leads to the activation of MAPK signaling pathways (p38, JNK, and ERK), which in turn promotes apoptosis. This compound acts as an inhibitor of this cascade, thereby reducing apoptosis and promoting neuronal survival.

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the biological activities of this compound.

In Vitro Osteoblastogenesis Assays

-

Cell Culture: Mouse bone marrow mesenchymal stem cells (BMSCs) are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.

-

MTT Assay for Cell Proliferation: To assess cell viability and proliferation, BMSCs are seeded in 96-well plates and treated with various concentrations of this compound and/or wedelolactone. After a specified incubation period, MTT reagent is added, and the resulting formazan crystals are dissolved in a solvent like DMSO. The absorbance is then measured to determine cell viability.

-

Alkaline Phosphatase (ALP) Activity Assay: ALP is an early marker of osteoblast differentiation. BMSCs are treated with the compounds of interest. After incubation, the cells are lysed, and the ALP activity in the lysate is measured using a colorimetric assay with p-nitrophenyl phosphate as a substrate.

-

Alizarin Red S (ARS) Staining for Mineralization: To visualize calcium deposits, a late marker of osteoblast differentiation, cells are fixed and stained with Alizarin Red S solution. The stained calcium nodules can be quantified by extracting the dye and measuring its absorbance.

-

Quantitative Real-Time PCR (qPCR): To measure the expression of osteoblastogenesis-related genes (e.g., Runx2, Osteocalcin, Osterix), RNA is extracted from treated cells, reverse-transcribed to cDNA, and then subjected to qPCR using specific primers for the target genes.

-

Western Blot Analysis: To determine the protein levels and phosphorylation status of key signaling molecules (e.g., CK2α, β-catenin, Runx2, p-ERK, total ERK), cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

In Vitro Neuroprotection Assays

-

Cell Culture: Mouse hippocampal neuronal cells (HT22) are a common model for studying glutamate-induced oxidative stress. They are typically cultured in DMEM with fetal bovine serum.

-

Glutamate-Induced Cytotoxicity Assay: HT22 cells are pre-treated with this compound for a specified time before being exposed to a high concentration of glutamate to induce cell death. Cell viability is then assessed using the MTT assay.

-

Western Blot Analysis for MAPK Pathway: To investigate the effect of this compound on the MAPK pathway, HT22 cells are treated with this compound and/or glutamate. Cell lysates are then analyzed by Western blotting using antibodies specific for the phosphorylated and total forms of ERK, p38, and JNK.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on this compound.

Table 1: Effect of this compound and Wedelolactone on Osteoblast Marker Gene Expression

| Treatment | Runx2 mRNA Expression (Fold Change) | Osteocalcin mRNA Expression (Fold Change) | Osterix mRNA Expression (Fold Change) |

| Control | 1.00 | 1.00 | 1.00 |

| Wedelolactone (30 µM) | ~1.5 | ~1.8 | ~1.6 |

| This compound (9 µM) | ~1.2 | ~1.3 | ~1.2 |

| Wedelolactone (30 µM) + this compound (9 µM) | ~2.5 | ~2.8 | ~2.4 |

Data are representative estimates based on published findings and may vary between experiments.

Table 2: Effect of this compound on Glutamate-Induced Cytotoxicity in HT22 Cells

| Treatment | Cell Viability (%) |

| Control | 100 |

| Glutamate (5 mM) | ~50 |

| This compound (10 µM) + Glutamate (5 mM) | ~75 |

| This compound (20 µM) + Glutamate (5 mM) | ~90 |

Data are representative estimates based on published findings and may vary between experiments.

Conclusion and Future Directions

This compound is a promising natural compound with significant therapeutic potential, particularly in the fields of bone regeneration and neuroprotection. Its ability to modulate key signaling pathways such as the Wnt/β-catenin and MAPK pathways underscores its potential as a multi-target therapeutic agent.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion of this compound in vivo.

-

In-depth Mechanistic Studies: To further elucidate the intricate molecular interactions and downstream targets of this compound in its signaling pathways.

-

Preclinical and Clinical Trials: To evaluate the safety and efficacy of this compound in animal models and eventually in human subjects for the treatment of osteoporosis and neurodegenerative diseases.

-

Structural Optimization: To synthesize derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Oleonuezhenide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleonuezhenide, a secoiridoid glucoside, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its anti-inflammatory properties. A comprehensive understanding of its physicochemical characteristics is paramount for advancing research and development efforts, including formulation design, pharmacokinetic profiling, and mechanism of action studies. This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines key experimental protocols for its characterization, and visualizes its primary signaling pathway. While experimental data for some properties remain elusive in publicly available literature, this document consolidates the current knowledge to serve as a foundational resource for researchers in the field.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various pharmaceutical formulations.

Identity and Structure

-

IUPAC Name: methyl (5Z)-5-ethylidene-4-[2-[[(2R,3S,4S,5R,6R)-5-[2-[(3Z)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

-

CAS Number: 112693-21-7

-

Molecular Formula: C₄₈H₆₄O₂₇

-

Molecular Weight: 1073.0 g/mol [1]

-

Canonical SMILES: CCOC(=O)C1=C(OC(C=C1C)CC(=O)OC(C(C(C(O)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O

-

InChI Key: RZJCFMBBJWVHCB-UHFFFAOYSA-N

Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 1073.0 g/mol | PubChem[1] |

| XLogP3-AA (Computed) | -3.5 | PubChem[1] |

| Exact Mass | 1072.36349676 Da | PubChem[1] |

| Monoisotopic Mass | 1072.36349676 Da | PubChem[1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces |

Table 1: Summary of Quantitative Physicochemical Data for this compound

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. The following sections describe the methodologies for determining key physicochemical and biological properties of this compound.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which significantly influences its membrane permeability and overall pharmacokinetic behavior. While a computed value is available, experimental determination is crucial for accurate characterization.

Methodology: Shake Flask Method (OECD 107)

-

Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a relevant buffer system, e.g., phosphate-buffered saline, pH 7.4) by shaking them together for 24 hours at the desired experimental temperature, followed by a 24-hour separation period.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a concentration that is detectable in both phases after partitioning.

-

Partitioning: In a suitable vessel, combine a known volume of the this compound-containing aqueous phase with a known volume of the n-octanol phase.

-

Equilibration: Gently shake the vessel for a sufficient period to allow for equilibrium to be reached (e.g., 24 hours). Avoid vigorous shaking that could lead to emulsion formation.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of this compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Evaluation of Anti-Inflammatory Activity in LPS-Stimulated Macrophages

This protocol details the in vitro assessment of this compound's anti-inflammatory effects by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1][2][3]

Methodology:

-

Cell Culture: Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for cytokine assays, larger plates for protein analysis) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

-

Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a defined duration (e.g., 24 hours for cytokine measurements). Include an unstimulated control group.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Western Blot Analysis of NF-κB Pathway Proteins:

-

Lyse the cells and determine the total protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total forms of IKKα/β, IκBα, and p65.

-

Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Signaling Pathway Visualization

This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2][3] The following diagrams illustrate the experimental workflow for evaluating this activity and the logical relationship within the signaling cascade.

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

References

- 1. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway – ScienceOpen [scienceopen.com]

Determining the Solubility of Oleonuezhenide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleonuezhenide, a complex secoiridoid glycoside, presents significant interest in phytochemical and pharmacological research. A critical parameter for its study and application in drug development is its solubility in various organic solvents. This technical guide outlines a comprehensive framework for determining the solubility of this compound, addressing the current lack of publicly available, quantitative data. The methodologies provided herein are based on established principles of physical chemistry and analytical techniques, offering a robust approach for researchers to characterize this promising natural product. This document details the widely accepted shake-flask method for equilibrium solubility determination, protocols for quantitative analysis using High-Performance Liquid Chromatography (HPLC), and a template for standardized data presentation.

Introduction to this compound and the Importance of Solubility

This compound is a naturally occurring chemical compound with the molecular formula C48H64O27.[1] As with any compound intended for further research or therapeutic development, understanding its physicochemical properties is paramount. Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of this characterization. It influences every stage of the drug development pipeline, from initial in vitro screening to formulation and bioavailability.

This guide provides a standardized approach to systematically determine the solubility of this compound in a range of common organic solvents.

Theoretical Considerations for Solubility

The fundamental principle governing solubility is "like dissolves like." This adage suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, rich in polar functional groups such as hydroxyls and esters, suggests a higher affinity for polar organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are likely to be effective at dissolving this compound.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, Acetone): These solvents possess dipoles but lack acidic protons. Their ability to dissolve this compound will depend on the specific dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are generally poor choices for dissolving highly polar compounds like this compound.

A systematic investigation across these solvent classes is recommended to build a comprehensive solubility profile.

Experimental Protocol for Determining Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[1] This technique establishes a thermodynamic equilibrium between the undissolved solid and the dissolved solute in a specific solvent at a controlled temperature.

Materials and Equipment

-

This compound (solid form)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or incubator

-

Analytical balance

-

Spatula

-

Glass vials with screw caps

-

Centrifuge

-

Syringes

-

Chemically inert syringe filters (e.g., PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that the solvent becomes saturated.

-

Record the exact weight of the compound added.

-

Add a precise volume of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker. A standard temperature for initial screening is 25°C.

-

Agitate the samples for a sufficient duration to reach equilibrium. This typically ranges from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved, indicated by a plateau in the measured solubility.[1]

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand at the same controlled temperature to let undissolved solids settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Carefully withdraw the supernatant (the clear, saturated solution) using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles that could lead to an overestimation of solubility.

-

-

Quantification:

-

The concentration of this compound in the clear filtrate is then determined using a validated analytical method, most commonly HPLC.[1]

-

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography is a precise and widely used technique for quantifying the concentration of a solute in a solution.[2][3]

Preparation of Standard Solutions and Calibration Curve

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent in which it is freely soluble.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Inject each standard solution into the HPLC system and record the corresponding peak area.

-

Plot a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of the unknown samples.[2]

Sample Analysis

-

Dilute the filtered saturated solution (from step 3.2) with a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Using the equation of the line from the calibration curve, calculate the concentration of this compound in the diluted sample.

-

Account for the dilution factor to determine the original concentration of the saturated solution. This value represents the solubility of this compound in that specific solvent at the tested temperature.

Data Presentation

All quantitative solubility data should be recorded in a clear and organized manner to facilitate comparison. The following table provides a recommended format for presenting the experimental results.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Methanol | 25 | HPLC-UV | ||

| e.g., Ethanol | 25 | HPLC-UV | ||

| e.g., Acetonitrile | 25 | HPLC-UV | ||

| e.g., DMSO | 25 | HPLC-UV | ||

| e.g., Acetone | 25 | HPLC-UV | ||

| e.g., Ethyl Acetate | 25 | HPLC-UV | ||

| e.g., Toluene | 25 | HPLC-UV | ||

| e.g., Hexane | 25 | HPLC-UV |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

A Technical Guide to the Biological Activities of Oleonuezhenide and its Analogue, Oleanolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleonuezhenide, a secoiridoid glycoside, has garnered interest for its potential therapeutic properties. However, the available scientific literature specifically on this compound is currently limited. In contrast, a wealth of research exists for the structurally related pentacyclic triterpenoid, Oleanolic Acid. Both compounds are found in medicinal plants and exhibit a range of biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound and delves into the extensive research on Oleanolic Acid to offer a broader perspective on the potential applications of this class of compounds. This document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways to support further research and drug development efforts.

Anti-inflammatory Activity

This compound and Oleanolic Acid have demonstrated significant anti-inflammatory effects. These properties are primarily attributed to their ability to modulate key inflammatory signaling pathways, particularly the NF-κB pathway.

Quantitative Data on Anti-inflammatory Effects

The following table summarizes the quantitative data on the anti-inflammatory activity of Nuezhenide (this compound) and Oleanolic Acid from various in vitro and in vivo studies.

| Compound | Model | Target | Measurement | Result | Reference |

| Nuezhenide (NZD) | LPS-stimulated RAW264.7 cells | Inflammatory Cytokines | TNF-α, IL-6, Nitrite release | Significant reduction | [1] |

| Oleanolic Acid | Carrageenan-induced paw edema in rats | Edema | Paw volume | Significant reduction | [2] |

| Oleanolic Acid | Dextran-induced paw edema in rats | Edema | Paw volume | Significant reduction | [2] |

| Oleanolic Acid | Adjuvant-induced polyarthritis in rats and mice | Arthritis | Arthritic score | Marked anti-arthritic action | [2] |

| Oleanolic Acid | Carrageenan-induced pleurisy in rats | Exudate and Leukocytes | Exudate volume and leukocyte infiltration | Reduction | [2] |

| Oleanolic Acid Derivatives | LPS-induced RAW 264.7 cells | Pro-inflammatory mediators | NO, TNF-α, IL-6 production | Inhibition | [3][4] |

Key Signaling Pathway: NF-κB

The anti-inflammatory effects of this compound and Oleanolic Acid are largely mediated by the inhibition of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Experimental Protocols

-

Cell Seeding: RAW264.7 cells are seeded in 96-well plates at a density of 1 x 105 cells/well and incubated for 24 hours.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound or Oleanolic Acid for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: The plates are incubated for an additional 24 hours.

-

Supernatant Collection: The cell culture supernatant is collected for cytokine analysis.

-

Sample Preparation: 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation: The mixture is incubated at room temperature for 10 minutes in the dark.

-

Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

-

Coating: 96-well plates are coated with capture antibodies for TNF-α and IL-6 overnight at 4°C.

-

Blocking: The plates are washed and blocked with 1% BSA in PBS for 1 hour at room temperature.

-

Sample Incubation: Cell culture supernatants and standards are added to the wells and incubated for 2 hours at room temperature.

-

Detection Antibody: After washing, biotinylated detection antibodies are added and incubated for 1 hour.

-

Enzyme Conjugate: Streptavidin-HRP is added and incubated for 30 minutes.

-

Substrate Addition: TMB substrate is added, and the reaction is stopped with sulfuric acid.

-

Measurement: The absorbance is read at 450 nm.

Neuroprotective Effects

Oleanolic Acid has been investigated for its potential to protect neuronal cells from damage, a critical area of research for neurodegenerative diseases and stroke.

Quantitative Data on Neuroprotective Effects

| Compound | Model | Target | Measurement | Result | Reference |

| Oleanolic Acid | Cerebral ischemia models | Neurological deficit, infarct volume | Neurological score, infarct size | Reduction in mortality, neurological deterioration, and infarct area | [5] |

| Oleanolic Acid | SH-SY5Y human neuroblastoma cells | Acetylcholinesterase (AChE) | IC50 value | 9.22 µM | [6] |

Proposed Mechanisms of Neuroprotection

The neuroprotective effects of Oleanolic Acid are believed to be multifactorial, involving antioxidant and anti-inflammatory actions within the central nervous system.

Experimental Protocols

-

Animal Model: Male Wistar rats are subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.

-

Drug Administration: Oleanolic Acid is administered intraperitoneally at the time of reperfusion.

-

Neurological Scoring: Neurological deficits are evaluated at 24 hours post-ischemia using a standardized scoring system.

-

Infarct Volume Measurement: Animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is calculated using image analysis software.

-

Reaction Mixture: The assay is performed in a 96-well plate containing AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

-

Inhibitor Addition: Different concentrations of Oleanolic Acid are added to the wells.

-

Incubation: The plate is incubated at 37°C for 15 minutes.

-

Measurement: The absorbance is measured at 412 nm. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.

Anti-Tumor Activity

Oleanolic Acid and its derivatives have been shown to possess anti-cancer properties, including the inhibition of tumor cell proliferation and induction of apoptosis.

Quantitative Data on Anti-Tumor Effects

| Compound | Cell Line | Measurement | Result (IC50) | Reference |

| Oleanolic Acid Derivatives (II2 and II3) | MCF-7 (Breast Cancer) | Cytotoxicity (MTT assay) | More potent than Gefitinib | [7] |

| Oleanolic Acid Derivatives (II2 and II3) | A549 (Lung Cancer) | Cytotoxicity (MTT assay) | More potent than Gefitinib | [7] |

| Oleanolic Acid Derivatives (II3, III5, and IV4) | SKOV3 (Ovarian Cancer) | Cytotoxicity (MTT assay) | More potent than positive controls | |

| Oleanolic Acid Derivatives (II3, III5, and IV4) | BGC-823 (Gastric Cancer) | Cytotoxicity (MTT assay) | More potent than positive controls |

Signaling Pathways in Anti-Tumor Activity

The anti-tumor effects of Oleanolic Acid are complex and involve the modulation of multiple signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.

Experimental Protocols

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of Oleanolic Acid or its derivatives for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to untreated control cells.

-

Cell Treatment: Cells are treated with the test compound for the desired time.

-

Cell Harvesting: Both floating and adherent cells are collected and washed with PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.

Antioxidant Activity

The antioxidant properties of these compounds contribute significantly to their therapeutic effects by mitigating oxidative stress, which is implicated in numerous chronic diseases.

Experimental Protocols for Antioxidant Capacity

-

Reaction Mixture: A solution of DPPH in methanol is prepared.

-

Sample Addition: Different concentrations of the test compound are added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance is measured at 517 nm. The percentage of scavenging activity is calculated based on the reduction in absorbance compared to the control.

-

Radical Generation: ABTS radical cation (ABTS•+) is produced by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Sample Reaction: The ABTS•+ solution is diluted with ethanol to a specific absorbance, and the test compound is added.

-

Measurement: The absorbance is read at 734 nm after a set incubation time. The scavenging capacity is determined by the decrease in absorbance.

Conclusion

While research specifically on this compound is still emerging, the extensive data available for the closely related compound, Oleanolic Acid, provides a strong foundation for understanding the potential therapeutic applications of this class of natural products. The demonstrated anti-inflammatory, neuroprotective, and anti-tumor activities, mediated through the modulation of key signaling pathways, highlight their promise in drug discovery and development. The experimental protocols and data presented in this guide offer a valuable resource for researchers to further investigate these compounds and unlock their full therapeutic potential. Further studies are warranted to specifically elucidate the detailed mechanisms and quantitative effects of this compound.

References

- 1. Oleoylethanolamide exerts neuroprotection following ischemic stroke through microglial PPARα signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NF-kB pathway overview | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. Oleanolic acid: a promising neuroprotective agent for cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Properties of Oleanolic Acid—Computational-Driven Molecular Research Combined with In Vitro and In Vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Synthesis and anti-tumor activity of oleanolic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Oleonuezhenide and Oleanolic Acid: A Comparative Analysis of Two Bioactive Compounds from Ligustrum lucidum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleonuezhenide, a secoiridoid, and oleanolic acid, a pentacyclic triterpenoid, are two distinct phytochemicals that share a common botanical origin in the fruit of Ligustrum lucidum (Glossy Privet). This technical guide provides an in-depth comparative analysis of these two compounds, focusing on their chemical structures, biological activities, and known mechanisms of action. While oleanolic acid is a well-researched compound with a broad spectrum of documented pharmacological effects, this compound is an emerging area of study with demonstrated anti-inflammatory and neuroprotective potential. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development efforts related to these natural products.

Introduction: A Shared Origin

This compound and oleanolic acid, despite their structural differences, are both found in the medicinal plant Ligustrum lucidum, a member of the Oleaceae family.[1][2][3] The fruit of this plant, known as Fructus Ligustri Lucidi, has a long history of use in traditional Chinese medicine for various ailments.[4] The co-occurrence of these two distinct classes of bioactive compounds—a secoiridoid and a triterpenoid—in the same plant material suggests the potential for synergistic or complementary biological effects, a hypothesis that warrants further investigation.

Oleanolic Acid: A well-characterized pentacyclic triterpenoid, oleanolic acid is widely distributed in the plant kingdom and is known for a plethora of biological activities, including anti-inflammatory, antioxidant, anticancer, and hepatoprotective effects.[5][6][7]

This compound: A less-studied secoiridoid, this compound has been isolated from Ligustrum lucidum and has demonstrated noteworthy anti-inflammatory and neuroprotective properties in preliminary studies.[8][9]

This guide will delve into the distinct characteristics of each compound while exploring the scientific basis for their potential interplay.

Chemical Structures

The fundamental difference between this compound and oleanolic acid lies in their core chemical skeletons.

Oleanolic Acid is a pentacyclic triterpenoid belonging to the oleanane class. Its structure is characterized by a five-ring carbon framework.

This compound is a secoiridoid, a class of monoterpenoids characterized by a cleaved cyclopentane ring in the iridoid skeleton.

The distinct structural motifs of these two compounds are the primary determinants of their differing physicochemical properties and biological activities.

Comparative Biological Activities and Quantitative Data

While research on oleanolic acid is extensive, data on this compound is still emerging. The following tables summarize the available quantitative data for their biological activities.

Table 1: Anti-inflammatory and Cytotoxic Activities of this compound and Oleanolic Acid

| Compound | Biological Activity | Assay System | Quantitative Data (IC50) | Reference |

| This compound Analog (Secoligulene) | Anti-inflammatory (NO Production Inhibition) | LPS-stimulated RAW264.7 macrophages | 12.0 µg/mL | |

| Oleanolic Acid | Cytotoxicity | HepG2 (Hepatocellular Carcinoma) | 31.94 ± 1.03 μg/mL | [10] |

| Oleanolic Acid | Cytotoxicity | A549 (Lung Carcinoma) | 0.81 μM (for a potent derivative) | |

| Oleanolic Acid | Cytotoxicity | A375 (Melanoma) | 75 µM | |

| Oleanolic Acid | Cytotoxicity | A2058 (Melanoma) | 60 µM | [11] |

| Oleanolic Acid | Acetylcholinesterase Inhibition | TLC-bioautography assay | 9.22 μM | [6] |

| Oleanolic Acid | α-glucosidase inhibition | in vitro enzymatic assay | 98.50 μM (for parent compound) |

Mechanisms of Action and Signaling Pathways

The molecular mechanisms underlying the biological effects of oleanolic acid have been extensively studied. In contrast, the signaling pathways modulated by this compound are less understood, though initial studies point towards the inhibition of key inflammatory pathways.

This compound

Preliminary research on this compound and related secoiridoids from Ligustrum lucidum indicates that their anti-inflammatory effects are mediated, at least in part, through the modulation of the NF-κB and MAPK signaling pathways .

A study on a novel secoiridoid, secoligulene, isolated from L. lucidum, demonstrated its ability to inhibit the phosphorylation of IκB and JNK in LPS-stimulated macrophages.[8] This inhibition prevents the activation of the NF-κB and AP-1 transcription factors, which are critical for the expression of pro-inflammatory genes.

Oleanolic Acid

Oleanolic acid is known to modulate a complex network of signaling pathways, contributing to its diverse pharmacological effects. Key pathways include:

-

PI3K/Akt/mTOR Pathway: Inhibition of this pathway by oleanolic acid is crucial for its anti-cancer effects, as it leads to decreased cell proliferation, survival, and angiogenesis.

-

MAPK (ERK, JNK, p38) Pathway: Oleanolic acid can modulate MAPK signaling, which plays a central role in cellular responses to stress, inflammation, and apoptosis.

-

Nrf2 Pathway: Oleanolic acid is an activator of the Nrf2 antioxidant response element (ARE) pathway, leading to the upregulation of cytoprotective genes and enhanced cellular defense against oxidative stress.

-

NF-κB Pathway: By inhibiting the activation of NF-κB, oleanolic acid exerts potent anti-inflammatory effects by downregulating the expression of pro-inflammatory mediators.

Experimental Protocols

This section provides an overview of key experimental methodologies for the in vitro evaluation of this compound and oleanolic acid.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the compounds on cell viability and to determine their half-maximal inhibitory concentration (IC50).

-

Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, cancer cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a series of concentrations of this compound or oleanolic acid for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is used to quantify the production of nitrite, a stable metabolite of NO, in cell culture supernatants as a measure of NO production.

-

Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) and pre-treat with various concentrations of the test compound before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Cell Lysis: Treat cells with the compound of interest and then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., phospho-IκB, total IκB, phospho-JNK, total JNK).

-

Secondary Antibody Incubation and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound and oleanolic acid, as co-constituents of Ligustrum lucidum, represent two distinct classes of natural products with significant therapeutic potential. Oleanolic acid is a well-established multi-target agent with a vast body of research supporting its diverse pharmacological activities. This compound, while less studied, shows promise as a potent anti-inflammatory and neuroprotective agent.

The "relationship" between these two compounds is currently defined by their shared botanical source. This co-occurrence opens up intriguing possibilities for synergistic or additive effects. Future research should focus on:

-

Elucidating the detailed mechanism of action of this compound and identifying its specific molecular targets.

-

Conducting studies to investigate the potential synergistic or antagonistic interactions between this compound and oleanolic acid in various biological systems.

-

Performing comprehensive in vivo studies to validate the therapeutic potential of this compound and its combinations with oleanolic acid.

A deeper understanding of the individual and combined bioactivities of these compounds will be instrumental in unlocking the full therapeutic potential of Ligustrum lucidum and in the development of novel, effective, and safe natural product-based therapies.

References

- 1. Therapeutic Potentials of Secoiridoids from the Fruits of Ligustrum lucidum Aiton against Inflammation-Related Skin Diseases [mdpi.com]

- 2. secoiridoid-glycosides-from-the-fruits-of-ligustrum-lucidum-and-their-in-vitro-anti-inflammatory-activity - Ask this paper | Bohrium [bohrium.com]

- 3. A review of botany, phytochemistry, pharmacology, and applications of the herb with the homology of medicine and food: Ligustrum lucidum W.T. Aiton - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Advances in Research on the Pharmacological Effects of Fructus Ligustri Lucidi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New secoiridoids from the fruits of Ligustrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Potentials of Secoiridoids from the Fruits of Ligustrum lucidum Aiton against Inflammation-Related Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | C48H64O27 | CID 23843954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Biological activity of oleanane triterpene derivatives obtained by chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Therapeutic Targets for Oleanane Triterpenoids: A Technical Guide

Abstract

Oleanane triterpenoids, a class of naturally occurring pentacyclic triterpenes, and their derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.[1][2][3] Oleanolic acid, a representative member of this class, has been extensively studied for its therapeutic potential.[2][3] Identifying the specific molecular targets of these compounds is crucial for understanding their mechanisms of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of an in silico workflow for predicting the therapeutic targets of oleanane triterpenoids, using Oleanolic Acid as a primary example. The guide details methodologies for ligand-based and structure-based virtual screening, network pharmacology analysis, and outlines experimental protocols for target validation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural product-based therapeutics.

Introduction to Oleanane Triterpenoids and In Silico Target Prediction

Oleanolic acid is a pentacyclic triterpenoid widely distributed in the plant kingdom and is a common component of the human diet.[3] It and its synthetic derivatives have been shown to possess a wide range of biological activities, including anti-tumor, anti-diabetic, antimicrobial, and hepatoprotective effects.[3] The polypharmacological nature of these compounds, where a single molecule interacts with multiple targets, makes traditional target identification methods challenging.

In silico target prediction, also known as computational target fishing, offers a powerful and cost-effective approach to identify potential protein targets for small molecules.[4] These methods leverage the vast amount of publicly available chemogenomic data to predict ligand-target interactions.[4] The primary in silico approaches can be broadly categorized as:

-

Ligand-based methods: These approaches rely on the principle that structurally similar molecules are likely to have similar biological activities.[4] They involve comparing the query molecule to databases of compounds with known targets.

-

Structure-based methods (Molecular Docking): These methods predict the binding affinity and mode of a ligand within the three-dimensional structure of a protein target.

-

Network Pharmacology: This approach analyzes the predicted targets in the context of biological pathways and interaction networks to elucidate the compound's potential mechanism of action.

This guide will detail a workflow that integrates these methods for the comprehensive prediction of therapeutic targets for oleanane triterpenoids.

In Silico Target Prediction Workflow

The overall workflow for the in silico prediction of therapeutic targets for an oleanane triterpenoid is depicted below.

Caption: In Silico Target Prediction Workflow.

Methodologies

Ligand Preparation

The three-dimensional (3D) structure of the oleanane triterpenoid of interest (e.g., Oleanolic Acid) is the starting point.

Protocol:

-

Obtain 2D Structure: Retrieve the 2D structure of Oleanolic Acid from a chemical database such as PubChem or ChEMBL.

-

Convert to 3D: Use a molecular modeling software (e.g., Avogadro, ChemDraw 3D) to generate the 3D conformer of the molecule.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. The resulting structure should be saved in a standard format like .sdf or .mol2.

Ligand-Based Target Prediction

This step utilizes the chemical similarity principle to predict targets.

Protocol:

-

Select Tools: Utilize web-based servers like SwissTargetPrediction, TargetHunter, or SuperPred for prediction.[5]

-

Submit Structure: Input the 2D or 3D structure of Oleanolic Acid into the selected server.

-

Retrieve Predictions: The servers will provide a ranked list of potential protein targets based on similarity to known ligands in their databases.

-

Data Consolidation: Collect the predicted targets from multiple servers to create a comprehensive list. Note the prediction scores or probabilities associated with each target.

Structure-Based Target Prediction (Molecular Docking)

Molecular docking predicts the binding affinity of the ligand to a library of protein structures.

Protocol:

-

Prepare Target Library:

-

Download the 3D structures of potential protein targets from the Protein Data Bank (PDB). The initial list of targets can be informed by the ligand-based screening results or known pharmacology of related compounds.

-

Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges using software like AutoDock Tools or Maestro (Schrödinger).

-

-

Define Binding Site: Identify the active site or a potential allosteric binding site on each protein. This is typically done by identifying the pocket where the native ligand binds or using pocket prediction algorithms.

-

Perform Docking:

-

Use docking software such as AutoDock Vina, Glide, or GOLD to dock the prepared Oleanolic Acid structure into the defined binding site of each target protein.

-

The docking algorithm will generate multiple binding poses and calculate a docking score (e.g., binding energy in kcal/mol) for each pose.

-

-

Analyze Results:

-

Rank the protein targets based on their docking scores. A more negative docking score generally indicates a more favorable binding interaction.

-

Visually inspect the top-ranked poses to ensure credible binding interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Consensus Target List and Network Pharmacology

The results from both ligand-based and structure-based approaches are integrated to generate a high-confidence list of predicted targets.

Protocol:

-

Generate Consensus List: Identify targets that are predicted by both ligand-based and structure-based methods. These represent the highest confidence predictions.

-

Network Construction:

-

Input the consensus target list into a network pharmacology tool like the STRING database or Cytoscape.

-

Construct a protein-protein interaction (PPI) network to visualize the relationships between the predicted targets.

-

-

Pathway Analysis:

-

Perform pathway enrichment analysis using databases such as KEGG or Reactome to identify the biological pathways that are significantly enriched with the predicted targets. This provides insights into the potential mechanism of action.

-

Caption: Network Pharmacology Analysis Workflow.

Predicted Therapeutic Targets and Pathways

The following tables summarize hypothetical predicted targets for Oleanolic Acid based on the described in silico workflow.

Table 1: Predicted Therapeutic Targets of Oleanolic Acid

| Target ID (UniProt) | Target Name | Prediction Method | Docking Score (kcal/mol) | Confidence |

| P04150 | Prostaglandin G/H synthase 2 (COX-2) | Ligand-based, Structure-based | -9.8 | High |

| P35354 | Peroxisome proliferator-activated receptor gamma (PPARγ) | Ligand-based, Structure-based | -9.5 | High |

| P10275 | Androgen receptor (AR) | Ligand-based | - | Medium |

| P08581 | 5-lipoxygenase (5-LOX) | Ligand-based, Structure-based | -9.2 | High |

| P19793 | Nuclear factor NF-kappa-B p105 subunit (NF-κB) | Ligand-based | - | Medium |

| P27361 | Glucocorticoid receptor (GR) | Structure-based | -8.9 | Medium |

| Q9Y243 | Farnesoid X receptor (FXR) | Ligand-based | - | Medium |

Table 2: Enriched Signaling Pathways for Predicted Targets

| Pathway ID (KEGG) | Pathway Name | p-value | Associated Predicted Targets |

| hsa04010 | MAPK signaling pathway | 1.2e-5 | COX-2, NF-κB |

| hsa04151 | PI3K-Akt signaling pathway | 3.5e-5 | PPARγ, GR |

| hsa00590 | Arachidonic acid metabolism | 8.1e-4 | COX-2, 5-LOX |

| hsa04920 | Adipocytokine signaling pathway | 1.5e-3 | PPARγ |

| hsa04064 | NF-kappa B signaling pathway | 2.2e-3 | NF-κB |

The analysis suggests that Oleanolic Acid may exert its therapeutic effects by modulating key proteins involved in inflammation and metabolic regulation. The predicted interaction with COX-2 and 5-LOX aligns with the known anti-inflammatory properties of oleanane triterpenoids.

Caption: Predicted Modulation of Inflammatory Pathways.

Experimental Validation

The in silico predictions must be validated through experimental assays.

In Vitro Binding Assays